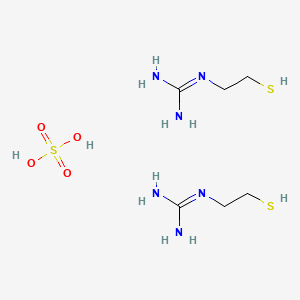

MEG hemisulfate

Description

Propriétés

IUPAC Name |

2-(2-sulfanylethyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZAAUVINNNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585231 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3979-00-8 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MEG Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of MEG hemisulfate is centered around the modulation of nitric oxide (NO) and reactive nitrogen species (RNS) signaling pathways. It exerts its effects through two principal, interconnected mechanisms:

-

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): this compound is a potent and selective inhibitor of the iNOS enzyme.[1][2] iNOS is typically not expressed in resting cells but is rapidly induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β). Once expressed, iNOS produces large, sustained amounts of nitric oxide, which can contribute to tissue damage and inflammation. This compound competes with the substrate L-arginine for binding to the active site of iNOS, thereby reducing the production of NO in inflammatory conditions.[1]

-

Direct Scavenging of Peroxynitrite (ONOO⁻): In addition to its enzymatic inhibition, this compound functions as a potent scavenger of peroxynitrite.[1] Peroxynitrite is a highly reactive and cytotoxic molecule formed from the rapid reaction of nitric oxide with the superoxide radical (O₂⁻). It is a key mediator of cellular damage in inflammatory and oxidative stress conditions, causing lipid peroxidation, DNA damage, and protein nitration. The free thiol group in the structure of MEG is crucial for its ability to directly react with and neutralize peroxynitrite, thereby preventing its damaging downstream effects.

This dual mechanism makes this compound a highly effective agent in mitigating the pathological consequences of excessive NO and peroxynitrite production in various disease models.

Quantitative Data

The following table summarizes the key quantitative parameters defining the inhibitory potency of this compound against nitric oxide synthase isoforms.

| Parameter | iNOS (inducible) | eNOS (endothelial) | nNOS (neuronal) | Source |

| EC₅₀ (µM) | 11.5 | 110 | 60 | [1][2] |

EC₅₀ (Half maximal effective concentration) values were determined in tissue homogenates.

Signaling Pathways

The inhibitory action of this compound on iNOS and its scavenging of peroxynitrite have significant downstream effects on key signaling pathways involved in inflammation and cellular injury.

Inhibition of the iNOS Signaling Pathway

The induction of iNOS is a central event in the inflammatory cascade. Pro-inflammatory stimuli activate transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which then drives the expression of the NOS2 gene encoding iNOS. By inhibiting the product of this pathway, nitric oxide, this compound mitigates the downstream effects of excessive NO, which include vasodilation, cytotoxicity, and the formation of peroxynitrite.

Peroxynitrite Scavenging and Mitigation of Oxidative Damage

Peroxynitrite is a potent oxidant that can directly damage a wide range of biomolecules. By scavenging peroxynitrite, this compound prevents these damaging reactions, thereby preserving cellular function and integrity.

Experimental Protocols

The following are descriptions of the key experimental protocols used to elucidate the mechanism of action of this compound, based on the methodologies reported in the primary literature.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the activity of different NOS isoforms.

-

Principle: The activity of NOS is determined by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline. The positively charged L-[¹⁴C]arginine is separated from the neutral L-[¹⁴C]citrulline by cation exchange chromatography. The amount of radioactivity in the eluate is proportional to the NOS activity.

-

Materials:

-

Tissue homogenates containing iNOS, eNOS, or nNOS.

-

L-[¹⁴C]arginine

-

NADPH

-

FAD (flavin adenine dinucleotide)

-

FMN (flavin mononucleotide)

-

Tetrahydrobiopterin (BH₄)

-

Calmodulin (for eNOS and nNOS assays)

-

EGTA

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

This compound solutions of varying concentrations

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare reaction mixtures containing buffer, cofactors (NADPH, FAD, FMN, BH₄), and either tissue homogenate or purified enzyme. For eNOS and nNOS, include calmodulin and Ca²⁺. For iNOS, omit calmodulin and Ca²⁺ and include EGTA.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding L-[¹⁴C]arginine.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin.

-

Elute the L-[¹⁴C]citrulline with water.

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the EC₅₀ value.

-

Peroxynitrite Scavenging Assay

This assay is used to determine the capacity of this compound to directly scavenge peroxynitrite.

-

Principle: The oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123 by peroxynitrite is monitored. A scavenger of peroxynitrite will inhibit this oxidation, leading to a decrease in fluorescence.

-

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Peroxynitrite solution

-

This compound solutions of varying concentrations

-

Phosphate buffer (pH 7.4)

-

Fluorometer or fluorescence microplate reader

-

-

Procedure:

-

Prepare a solution of DHR 123 in phosphate buffer.

-

Add varying concentrations of this compound to the DHR 123 solution.

-

Initiate the reaction by adding a known concentration of peroxynitrite.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~500 nm excitation, ~536 nm emission for rhodamine 123).

-

Measure the fluorescence over a set period.

-

Calculate the percentage of inhibition of DHR 123 oxidation at each concentration of this compound.

-

Conclusion

This compound exhibits a robust and clinically relevant mechanism of action characterized by its selective inhibition of inducible nitric oxide synthase and its direct scavenging of the potent oxidant peroxynitrite. This dual functionality allows it to effectively target two major drivers of inflammation and cellular damage. The quantitative data and signaling pathway analyses presented in this guide underscore its potential as a therapeutic agent in a range of inflammatory and oxidative stress-related pathologies. Further research into the clinical applications of this compound is warranted to fully explore its therapeutic utility.

References

MEG Hemisulfate: A Technical Guide to a Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to tissue damage in various pathological conditions.[1][2][3] The development of selective iNOS inhibitors is a significant goal in therapeutic research, aiming to mitigate the detrimental effects of excessive NO production without interfering with the essential physiological roles of the other NOS isoforms, namely endothelial (eNOS) and neuronal (nNOS).[1][2][4] This document provides a comprehensive technical overview of Mercaptoethylguanidine (MEG) hemisulfate, a potent and selective inhibitor of iNOS.[5][6] It details its inhibitory profile, mechanism of action, relevant experimental protocols, and its demonstrated efficacy in various preclinical models of inflammation.

Introduction to Nitric Oxide Synthase Isoforms

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS).[3][4]

-

Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, it is involved in neurotransmission.[2][3]

-

Endothelial NOS (eNOS or NOS3): Located in the endothelium, it plays a crucial role in regulating vascular tone and blood flow.[2][3]

-

Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced in immune cells like macrophages in response to pro-inflammatory stimuli such as endotoxins and cytokines.[2][3] Its activation leads to the high-output, sustained production of NO, which is a key component of the immune response but can also lead to oxidative stress and tissue damage in chronic inflammatory diseases, sepsis, and neurodegenerative disorders.[1][2]

The selective inhibition of iNOS is therefore a desirable therapeutic strategy to combat inflammation-driven pathologies.[1][4]

MEG Hemisulfate: Quantitative Inhibitory Profile

This compound (Mercaptoethylguanidine hemisulfate) has been identified as a potent inhibitor of iNOS with marked selectivity over the constitutive isoforms, eNOS and nNOS.[5][6] The quantitative data on its inhibitory activity are summarized below.

Table 1: Inhibitory Potency of this compound against NOS Isoforms

| NOS Isoform | EC50 (µM) | Source |

| Inducible NOS (iNOS) | 11.5 | Tissue Homogenates[5][6] |

| Endothelial NOS (ecNOS) | 110 | Tissue Homogenates[5][6] |

| Brain NOS (bNOS) | 60 | Tissue Homogenates[5][6] |

Table 2: Selectivity Profile of this compound

| Selectivity Ratio | Value |

| ecNOS / iNOS | ~9.6-fold |

| bNOS / iNOS | ~5.2-fold |

Calculated from EC50 values in Table 1.

Mechanism of Action

This compound exerts its effects through a dual mechanism.

-

Selective iNOS Inhibition: As a potent inhibitor, this compound directly interferes with the catalytic activity of the iNOS enzyme, reducing the synthesis of NO from its substrate, L-arginine. While the precise binding mode is not fully detailed in the provided literature, its activity is well-documented.[5][6]

-

Peroxynitrite Scavenging: In addition to enzyme inhibition, this compound is also a potent scavenger of peroxynitrite (ONOO⁻).[5][6] Peroxynitrite is a highly reactive and damaging oxidant formed from the reaction of NO with superoxide radicals. By neutralizing peroxynitrite, this compound can mitigate peroxynitrite-induced oxidative processes, providing an additional layer of tissue protection during inflammation.[5][6]

The following diagram illustrates the signaling pathway leading to NO production by iNOS and the points of intervention by this compound.

Caption: iNOS pathway and this compound's dual mechanism.

Experimental Protocols

In Vitro NOS Inhibition Assay (General Protocol)

This protocol outlines a standard method for determining the inhibitory potency (EC50/IC50) of a compound like this compound on NOS isoforms.

1. Enzyme Source Preparation:

-

Obtain tissue homogenates rich in the specific NOS isoform (e.g., brain for nNOS, endothelial cells for eNOS, LPS-stimulated macrophage lysate for iNOS) or use purified recombinant NOS enzymes.

-

Quantify the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. Reaction Mixture Preparation:

-

In a microplate or microcentrifuge tubes, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

-

Add essential cofactors: NADPH (1 mM), FAD (5 µM), FMN (5 µM), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (10 µM).

-

For Ca²⁺-dependent isoforms (eNOS, nNOS), add Calmodulin (10 µg/mL) and CaCl₂ (2 mM).

-

Add the substrate, L-arginine (e.g., 20 µM), which can be radiolabeled ([³H]-L-arginine) for a conversion assay or unlabeled for a Griess assay.

3. Inhibition Assay:

-

Add varying concentrations of this compound (e.g., from 0.1 µM to 500 µM) to the reaction mixtures. Include a vehicle control (no inhibitor).

-

Pre-incubate the enzyme source with the inhibitor and cofactors for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding L-arginine.

4. Detection of NO Production:

-

Method A: Griess Assay:

-

Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction.

-

Measure the accumulation of nitrite (a stable breakdown product of NO) by adding Griess reagent and measuring absorbance at ~540 nm.

-

-

Method B: Citrulline Conversion Assay:

-

If using [³H]-L-arginine, incubate for a set time at 37°C.

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Separate the product, [³H]-L-citrulline, from unreacted [³H]-L-arginine using a cation-exchange resin.

-

Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.

-

5. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the EC50 or IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro NOS inhibition assay.

Preclinical Efficacy and Therapeutic Potential

The selective inhibition of iNOS and scavenging of peroxynitrite by this compound translates to protective effects in multiple experimental models of inflammatory conditions.[5][6] Its efficacy has been demonstrated in:

-

Ischemia/Reperfusion Injury

-

Periodontitis

-

Hemorrhagic Shock

-

Inflammatory Bowel Disease

-

Endotoxic and Septic Shock

These findings underscore the therapeutic potential of this compound in diseases where iNOS-mediated inflammation and oxidative stress are key pathological drivers.

Caption: Therapeutic logic of this compound in iNOS-driven diseases.

Conclusion

This compound is a valuable pharmacological tool for both research and potential therapeutic development. Its defining features are its potent inhibition of iNOS and its significant selectivity over eNOS and nNOS. This selectivity, combined with its ability to scavenge the damaging oxidant peroxynitrite, makes it an attractive candidate for treating a range of inflammatory disorders. The data and protocols presented in this guide provide a foundational understanding for scientists and researchers working to explore the role of iNOS in disease and to develop novel anti-inflammatory therapies.

References

- 1. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Mercaptoethylguanidine hemisulfate) | iNOS 抑制剂 | MCE [medchemexpress.cn]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

The Peroxynitrite Scavenging Properties of Mercaptoethylguanidine (MEG) Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻), peroxynitrite and its conjugate acid, peroxynitrous acid (ONOOH), are powerful oxidizing and nitrating agents that can damage a wide array of biomolecules, including proteins, lipids, and DNA. Consequently, the development of effective peroxynitrite scavengers is a significant area of therapeutic interest.

Mercaptoethylguanidine (MEG) has emerged as a promising agent in this field. This technical guide provides an in-depth overview of the peroxynitrite scavenging properties of MEG hemisulfate, consolidating key quantitative data, detailed experimental methodologies, and a visualization of the underlying chemical interactions.

Chemical Structure

Mercaptoethylguanidine (MEG) is a small molecule characterized by a guanidinium group and a thiol (-SH) moiety. The hemisulfate salt form is commonly used in experimental studies.

Quantitative Analysis of Peroxynitrite Scavenging by MEG

The efficacy of MEG as a peroxynitrite scavenger has been quantified through various in vitro assays. The following tables summarize the key data from published studies.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) | 1900 ± 64 M⁻¹ s⁻¹ | 37 °C | [1][2] |

| Caption: Reaction kinetics of MEG with peroxynitrite. |

| Assay | MEG Concentration | % Inhibition | Reference |

| Peroxynitrite-induced oxidation of cytochrome c²⁺ | 0.1 mM | ~50% | [2] |

| 0.5 mM | ~90% | [2] | |

| Peroxynitrite-induced hydroxylation of benzoate | 1 mM | ~40% | [2] |

| 5 mM | ~80% | [2] | |

| Peroxynitrite-induced nitration of 4-hydroxyphenylacetic acid | 0.1 mM | ~60% | [2] |

| 0.5 mM | 100% | [2] | |

| Caption: Dose-dependent inhibition of peroxynitrite-mediated reactions by MEG. |

Mechanism of Peroxynitrite Scavenging by MEG

The primary mechanism by which MEG scavenges peroxynitrite involves a direct reaction with its sulfhydryl (-SH) group.[2] This interaction is believed to result in the oxidation of the thiol moiety and the reduction of peroxynitrite to less reactive species.

The following diagram illustrates the proposed reaction pathway.

Caption: Proposed reaction between MEG and peroxynitrite.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the peroxynitrite scavenging properties of MEG.

Synthesis of Peroxynitrite

A common method for synthesizing peroxynitrite for in vitro experiments involves the reaction of acidified sodium nitrite with hydrogen peroxide, followed by quenching with sodium hydroxide.[3]

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂) for removal of excess H₂O₂[1]

Procedure:

-

A solution of sodium nitrite is rapidly mixed with hydrogen peroxide.

-

The mixture is then acidified with hydrochloric acid.

-

Within seconds, the reaction is quenched by the addition of sodium hydroxide to make the solution alkaline.[3]

-

To remove unreacted hydrogen peroxide, the solution can be passed through a column of manganese dioxide.[1]

-

The concentration of the resulting peroxynitrite solution is determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹ cm⁻¹).

Stopped-Flow Spectrophotometry for Reaction Rate Constant Determination

This technique is used to measure the kinetics of the rapid reaction between MEG and peroxynitrite.[2]

Equipment:

-

Stopped-flow spectrophotometer

Procedure:

-

Solutions of MEG and peroxynitrite are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

The two solutions are rapidly mixed in the stopped-flow apparatus.

-

The decay of peroxynitrite is monitored by following the decrease in absorbance at 302 nm over time.

-

By performing the experiment with varying concentrations of MEG (in pseudo-first-order conditions), the second-order rate constant can be determined from the slope of the plot of the observed rate constant (k_obs) versus MEG concentration.

Peroxynitrite-Induced Oxidation of Cytochrome c²⁺ Assay

This assay measures the ability of MEG to inhibit the oxidation of reduced cytochrome c.[2]

Materials:

-

Reduced cytochrome c²⁺

-

Peroxynitrite

-

This compound

-

Phosphate buffer (e.g., 50 mM potassium phosphate with 100 µM DTPA, pH 7.5)

Procedure:

-

Reduced cytochrome c²⁺ is prepared by the addition of a minimal amount of sodium dithionite, followed by removal of excess dithionite by gel filtration.

-

In a spectrophotometer cuvette, reduced cytochrome c²⁺ is mixed with the desired concentration of MEG in the phosphate buffer.

-

Peroxynitrite is added to initiate the reaction.

-

The oxidation of cytochrome c²⁺ is monitored by the decrease in absorbance at 550 nm.

-

The inhibitory effect of MEG is calculated by comparing the rate of oxidation in the presence and absence of the compound.

The workflow for this assay is depicted below.

Caption: Experimental workflow for the cytochrome c²⁺ oxidation assay.

Peroxynitrite-Induced Nitration of 4-Hydroxyphenylacetic Acid (4-HPA) Assay

This assay assesses the ability of MEG to prevent the nitration of a phenolic compound by peroxynitrite.[2]

Materials:

-

4-Hydroxyphenylacetic acid (4-HPA)

-

Peroxynitrite

-

This compound

-

Potassium phosphate buffer (50 mM, pH 7.5, containing 100 µM DTPA)

-

HPLC system with a UV detector

Procedure:

-

A reaction mixture containing 4-HPA and the desired concentration of MEG in the phosphate buffer is prepared.

-

Peroxynitrite is added to start the reaction.

-

After a defined incubation period at 37 °C, the reaction is stopped.

-

The formation of 3-nitro-4-hydroxyphenylacetic acid is quantified by reverse-phase HPLC with UV detection.

-

The inhibitory effect of MEG is determined by comparing the amount of nitrated product formed in the presence and absence of MEG.

Conclusion

References

- 1. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mercaptoethylguanidine (MEG) Hemisulfate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Mercaptoethylguanidine (MEG) hemisulfate, a compound of significant interest in pharmacological research. This document elucidates its chemical structure, physicochemical properties, and its primary biological activities as a selective inhibitor of inducible nitric oxide synthase (iNOS) and a potent peroxynitrite scavenger. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Clarification of Nomenclature: The commonly used acronym "MEG hemisulfate" refers to Mercaptoethylguanidine hemisulfate. It is chemically distinct from "mono(2-hydroxyethyl) terephthalate" (MHET), a compound associated with polyethylene terephthalate (PET) degradation. This guide focuses exclusively on Mercaptoethylguanidine hemisulfate.

Chemical Structure and Properties

Mercaptoethylguanidine (MEG) is a small molecule characterized by a guanidine group attached to an ethyl thiol. The hemisulfate salt form consists of two molecules of Mercaptoethylguanidine associated with one molecule of sulfuric acid.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 3979-00-8 |

| Molecular Formula | C₆H₂₀N₆O₄S₃ (as hemisulfate salt) |

| Molecular Weight | 336.46 g/mol (as hemisulfate salt)[1] |

| Canonical SMILES | C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O[2][3] |

| InChI | 1S/2C3H9N3S.H2O4S/c24-3(5)6-1-2-7;1-5(2,3)4/h27H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)[2] |

| Synonyms | This compound salt, (2-Mercaptoethyl)guanidine sulfate |

Physicochemical Properties

A comprehensive table of the physicochemical properties of this compound is presented below. It is important to note that some literature and supplier information may present the molecular formula and weight of the free base or a different salt form. The data presented here pertains to the hemisulfate salt.

| Property | Value | Source |

| Physical Form | White to off-white solid/powder | [1] |

| Solubility | Soluble in water | Experimental data needed for quantification |

| pKa | Guanidine group is highly basic (pKa ~13.5) | Estimated based on guanidinium ion |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Storage | 2-8°C, desiccated | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action that makes it a valuable tool in studying inflammatory processes and oxidative stress. It is a selective inhibitor of the inducible nitric oxide synthase (iNOS) and a direct scavenger of peroxynitrite (ONOO⁻).

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

During inflammation, pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS) trigger the expression of iNOS in various cell types, including macrophages and smooth muscle cells.[4] This leads to a high and sustained production of nitric oxide (NO). While NO has important physiological roles, its overproduction by iNOS can be cytotoxic. MEG selectively inhibits the activity of iNOS over the other isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), thereby reducing the excessive production of NO in inflammatory conditions.[5]

The induction of iNOS expression is primarily regulated by transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[6][7] Inflammatory stimuli activate signaling cascades, including the Toll-like receptor 4 (TLR4) pathway for LPS and the JAK/STAT pathway for interferons, which lead to the translocation of these transcription factors to the nucleus and subsequent transcription of the iNOS gene.[4][7]

Figure 1: Simplified iNOS Activation and Inhibition Pathway

Peroxynitrite Scavenging

Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide (NO) with superoxide radicals (O₂⁻).[8] It can induce cellular damage through the oxidation and nitration of various biomolecules, including proteins, lipids, and DNA. This compound acts as a direct scavenger of peroxynitrite.[6][8] The thiol group (-SH) on the mercaptoethyl side chain is crucial for this activity, reacting with peroxynitrite to form less reactive species.[8] This scavenging activity is independent of its iNOS inhibitory effect and contributes significantly to its protective effects in models of inflammation and oxidative stress.[9]

Figure 2: Dual Action of MEG on NO and Peroxynitrite

Experimental Protocols

Synthesis of Mercaptoethylguanidine Hemisulfate

References

- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

MEG hemisulfate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoethylguanidine (MEG) hemisulfate is a small molecule compound with significant potential in experimental therapeutics, primarily owing to its dual-action mechanism as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of peroxynitrite. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to MEG hemisulfate, intended to support further research and development.

Chemical and Physical Properties

This compound is the hemisulfate salt of mercaptoethylguanidine. The compound's key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3979-00-8 | [1][2][3][4] |

| Molecular Formula | C₃H₉N₃S · ½ H₂SO₄ | [1][4] |

| Molecular Weight | 168.23 g/mol | [1] |

| Synonyms | MEG sulfate, Mercaptoethylguanidine hemisulfate salt | [1][2][3] |

| Appearance | Solid | |

| Storage | 2-8 °C, desiccated | [1] |

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its protective effects in various pathological models. It acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) and as a direct scavenger of peroxynitrite.

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Under inflammatory conditions, the expression of iNOS is upregulated, leading to a high-output production of nitric oxide (NO). While NO has important physiological roles, its overproduction can be cytotoxic. This compound selectively inhibits iNOS, thereby reducing the excessive production of NO in inflammatory settings. The selectivity of MEG for iNOS over other NOS isoforms is a key characteristic.

| NOS Isoform | EC₅₀ (µM) |

| iNOS (inducible) | 11.5 |

| nNOS (neuronal) | 60 |

| eNOS (endothelial) | 110 |

Data from in vitro studies using tissue homogenates.

Peroxynitrite Scavenging

Peroxynitrite (ONOO⁻) is a potent and short-lived oxidant and nitrating agent formed from the rapid reaction between nitric oxide (NO) and superoxide (O₂⁻). It is a key mediator of cellular damage in various inflammatory and ischemic conditions. This compound has been demonstrated to be an effective scavenger of peroxynitrite, thereby mitigating its cytotoxic effects. This scavenging activity is independent of its iNOS inhibitory action and provides an additional layer of protection against nitrosative stress.

Signaling Pathways

The therapeutic potential of this compound can be understood through its modulation of key signaling pathways involved in inflammation and cellular damage.

Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize the activity of this compound.

In Vitro Assessment of NOS Inhibition

Objective: To determine the inhibitory potency of this compound on different NOS isoforms.

Methodology:

-

Enzyme Source: Homogenates of tissues expressing specific NOS isoforms are used. For example, lungs from lipopolysaccharide (LPS)-treated rats for iNOS, bovine aortic endothelial cells for eNOS, and rat brain for nNOS.

-

Assay: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is measured.

-

Procedure:

-

Tissue homogenates are incubated with L-[¹⁴C]arginine and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin).

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C and then stopped.

-

The radiolabeled L-citrulline is separated from L-arginine using cation exchange chromatography.

-

The radioactivity of the L-citrulline is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that produces 50% inhibition of enzyme activity (EC₅₀) is calculated.

Peroxynitrite Scavenging Assay

Objective: To evaluate the direct peroxynitrite scavenging ability of this compound.

Methodology:

-

Peroxynitrite-Induced Oxidation: The assay measures the inhibition of the oxidation of a substrate by peroxynitrite. Dihydrorhodamine 123 (DHR) is a commonly used substrate, which is oxidized to the fluorescent rhodamine 123.

-

Procedure:

-

A solution of DHR in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.

-

This compound is added to the DHR solution at various concentrations.

-

A stock solution of peroxynitrite is added to initiate the reaction.

-

The fluorescence of rhodamine 123 is measured using a fluorometer at an excitation wavelength of 500 nm and an emission wavelength of 536 nm.

-

-

Data Analysis: The reduction in fluorescence in the presence of this compound compared to the control (without MEG) indicates its scavenging activity.

In Vivo Model of Inflammation: Carrageenan-Induced Pleurisy

Objective: To assess the anti-inflammatory effects of this compound in an acute inflammatory model.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Pleurisy: Inflammation is induced by the intrapleural injection of carrageenan.

-

Treatment: this compound is administered, often intraperitoneally, at various doses either before or after the carrageenan injection.

-

Outcome Measures:

-

Exudate Volume and Leukocyte Count: At a specific time point after carrageenan injection (e.g., 4 hours), animals are euthanized, and the pleural exudate is collected to measure its volume and the total and differential leukocyte counts.

-

Biochemical Markers: The exudate can be analyzed for markers of inflammation and oxidative stress, such as nitrite/nitrate levels (as an index of NO production), myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

-

Histopathology: Lung tissue can be collected for histological examination to assess the degree of inflammation and tissue injury.

-

-

Data Analysis: The effects of this compound treatment are compared to a vehicle-treated control group.

Therapeutic Potential and Future Directions

The dual-action mechanism of this compound makes it a compelling candidate for therapeutic intervention in a range of pathologies characterized by inflammation and oxidative/nitrosative stress. These include, but are not limited to:

-

Inflammatory Diseases: Such as inflammatory bowel disease and arthritis.

-

Ischemia-Reperfusion Injury: Occurring in conditions like stroke, myocardial infarction, and organ transplantation.

-

Sepsis and Septic Shock: Where overproduction of NO and peroxynitrite contributes to vascular dysfunction and organ failure.

-

Neurodegenerative Diseases: In which oxidative and nitrosative stress are implicated in neuronal damage.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in more complex preclinical models of human diseases. Formulation and drug delivery studies will also be crucial for its potential clinical translation.

Conclusion

This compound is a valuable research tool with demonstrated efficacy in mitigating the detrimental effects of iNOS-derived nitric oxide and peroxynitrite. Its well-defined mechanism of action and protective effects in various experimental models provide a solid foundation for its further investigation as a potential therapeutic agent for a variety of inflammatory and oxidative stress-related disorders. This guide has provided a technical overview to facilitate and encourage such research endeavors.

References

Solubility and Mechanism of Action of MEG Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoethylguanidine (MEG) hemisulfate is a compound of significant interest in pharmacological research due to its potent and selective inhibition of inducible nitric oxide synthase (iNOS) and its ability to scavenge peroxynitrite.[1] These properties confer upon it anti-inflammatory and cytoprotective effects, making it a valuable tool in studies of oxidative stress, inflammation, and various associated pathologies. This guide provides a comprehensive overview of the solubility of MEG hemisulfate in common laboratory solvents, details a standard experimental protocol for solubility determination, and illustrates its mechanisms of action through signaling pathway and reaction diagrams.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. The solubility of this compound has been determined in water and dimethyl sulfoxide (DMSO), two commonly used solvents in preclinical research.

| Solvent | Solubility | Temperature |

| Water | 10 mg/mL | 25°C |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL | Not Specified |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes a standardized shake-flask method for determining the equilibrium solubility of a compound like this compound. This method is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium.

1. Materials and Equipment:

-

This compound

-

Solvent (e.g., deionized water, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

-

pH meter (for aqueous solutions)

2. Procedure:

-

Preparation of Solvent: For aqueous solubility, prepare the desired buffer solution and adjust the pH. For non-aqueous solvents like DMSO, use an appropriate grade of solvent.

-

Addition of Excess Solute: Weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Addition of Solvent: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution and Analysis: Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms: inhibition of inducible nitric oxide synthase (iNOS) and scavenging of peroxynitrite.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Under inflammatory conditions, various cells, including macrophages, are stimulated by cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS) to express the iNOS enzyme. iNOS then produces large amounts of nitric oxide (NO), a key mediator of inflammation and cellular damage. This compound acts as a selective inhibitor of iNOS, thereby reducing the overproduction of NO in inflammatory settings.

Caption: iNOS Inhibition by this compound.

Peroxynitrite Scavenging

Nitric oxide can react with superoxide radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that can cause significant cellular damage by oxidizing lipids, proteins, and DNA. This compound can directly scavenge peroxynitrite, thereby mitigating its cytotoxic effects.

Caption: Peroxynitrite Scavenging by this compound.

Conclusion

This compound is a valuable research compound with well-defined mechanisms of action related to the nitric oxide pathway and oxidative stress. Its solubility in both aqueous and organic solvents allows for flexibility in experimental design. The provided information on its solubility, a standardized protocol for its determination, and the elucidation of its inhibitory and scavenging activities offer a solid foundation for researchers and drug development professionals working with this compound.

References

The Double-Edged Sword: A Technical Guide to the Therapeutic Potential of Dual iNOS and Peroxynitrite Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the subsequent formation of the potent oxidant peroxynitrite (ONOO⁻) are pivotal drivers of cellular damage in a multitude of pathological conditions. This technical guide delves into the therapeutic strategy of dual inhibition of iNOS and peroxynitrite, a promising approach to mitigate the downstream inflammatory and oxidative damage. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing inhibitor efficacy, and a summary of quantitative data for key compounds. The aim is to equip researchers and drug development professionals with the foundational knowledge required to navigate this complex and promising therapeutic landscape.

The Core Problem: iNOS, Nitric Oxide, and Peroxynitrite

Under physiological conditions, nitric oxide, produced by endothelial (eNOS) and neuronal (nNOS) nitric oxide synthases, is a critical signaling molecule. However, in inflammatory settings, the expression of iNOS is induced in various cell types, including macrophages and microglia, leading to a sustained and high-output production of NO.[1][2][3] This excess NO can rapidly react with superoxide radicals (O₂⁻), often co-produced by enzymes like NADPH oxidase, to form peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species.[1][3]

Peroxynitrite is a potent oxidizing and nitrating agent that can damage a wide array of biomolecules, including proteins, lipids, and DNA.[4] This damage disrupts cellular function, promotes inflammation, and can lead to apoptotic or necrotic cell death, contributing to the pathology of various diseases such as neurodegenerative disorders, cardiovascular diseases, and sepsis.[4]

Signaling Pathways of iNOS Induction and Peroxynitrite Formation

The induction of iNOS is a tightly regulated process involving multiple signaling cascades, primarily triggered by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Key Signaling Pathways

-

NF-κB Pathway: The canonical pathway for iNOS induction. Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which phosphorylates and degrades the inhibitor of κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and bind to the promoter region of the NOS2 gene, initiating iNOS transcription.[5][6]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by inflammatory stimuli and contribute to the stabilization of iNOS mRNA and enhancement of its translation.[7][8]

-

JAK-STAT Pathway: IFN-γ signaling activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. STAT1 homodimers translocate to the nucleus and bind to the iNOS promoter, further driving its expression.[2][3]

Visualizing the Signaling Cascade

Therapeutic Strategy: Dual Inhibition

The rationale for dual inhibition stems from the interconnected nature of iNOS and peroxynitrite. Simply inhibiting iNOS might not be sufficient, as basal levels of NO from other sources can still react with superoxide to form peroxynitrite. Conversely, scavenging peroxynitrite alone does not address the upstream overproduction of its precursor, NO. Therefore, a dual-action compound that both inhibits iNOS and scavenges peroxynitrite offers a more comprehensive therapeutic approach.

Quantitative Data on Dual iNOS/Peroxynitrite Inhibitors

A number of compounds have been investigated for their dual inhibitory properties. The following tables summarize key quantitative data for some of these inhibitors.

Table 1: In Vitro Inhibitory Activity of Dual-Function Compounds

| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Cell/Enzyme Source | Reference |

| Mercaptoethylguanidine (MEG) | iNOS | L-Citrulline formation | IC₅₀: ~10 µM | Murine Macrophages | [9] |

| Peroxynitrite | Cytochrome c oxidation | k = 1900 M⁻¹s⁻¹ | Chemical assay | [10] | |

| Guanidinoethyldisulphide (GED) | iNOS | NO production | - | NOD mouse islets | [10] |

| Peroxynitrite | Nitrotyrosine formation | - | NOD mouse islets | [10] | |

| FR260330 | iNOS (dimerization) | NO accumulation | IC₅₀: 10 nM | Human DLD-1 cells | [11] |

| Peroxynitrite | Not Reported | - | - | ||

| Uric Acid | Peroxynitrite | DHR123 oxidation | - | LPS-stimulated RAW cells | [12] |

| iNOS | NO production | No significant inhibition | LPS-stimulated RAW cells | [12] | |

| Penicillamine | Peroxynitrite | Scavenging | - | Chemical assay | [13] |

| iNOS | Not Reported | - | - | ||

| GKT136901 | NOX1/4 | - | - | - | [14] |

| Peroxynitrite | Scavenging | Submicromolar | Chemical assay | [14] |

Table 2: In Vivo Efficacy of Dual-Function Compounds

| Compound | Animal Model | Disease/Condition | Dose | Key Findings | Reference |

| Mercaptoethylguanidine (MEG) | Pig | Endotoxemia | 3 mg/kg/h | Blunted endotoxin-induced increase in expired NO; prevented fall in blood pressure. | [15] |

| Guanidinoethyldisulphide (GED) | NOD Mouse | Type 1 Diabetes | - | Delayed diabetes onset; decreased diabetes incidence from 80% to 17%; reduced nitrotyrosine-positive β-cells from 30% to 1%. | [10] |

| Penicillamine | Mouse | Traumatic Brain Injury | 1.0 - 10.0 mg/kg | Dose-dependent improvement in neurological recovery (grip score). | [13] |

| Uric Acid | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | - | Prevented inflammatory cell invasion into the CNS; blocked nitrotyrosine formation and apoptosis in the spinal cord. | [16][17] |

Detailed Experimental Protocols

Accurate assessment of the efficacy of dual iNOS and peroxynitrite inhibitors requires robust and well-defined experimental protocols.

Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

Materials:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Sodium nitrite (NaNO₂) standard solution (0-100 µM).

-

96-well microplate reader.

Protocol:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Measurement of iNOS Activity (L-[¹⁴C]Citrulline Formation Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

L-[¹⁴C]Arginine

-

Cell or tissue homogenates

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM NADPH, 10 µM tetrahydrobiopterin, 2 mM CaCl₂, and 10 µg/mL calmodulin).

-

Dowex AG50W-X8 resin (Na⁺ form).

-

Scintillation counter.

Protocol:

-

Prepare cell or tissue homogenates in a suitable buffer.

-

Incubate a defined amount of protein with L-[¹⁴C]arginine and the reaction buffer for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG50W-X8 resin to separate the unreacted L-[¹⁴C]arginine (which binds to the resin) from the L-[¹⁴C]citrulline (which flows through).

-

Quantify the radioactivity of the L-[¹⁴C]citrulline in the eluate using a scintillation counter.

Detection of Intracellular Peroxynitrite (Dihydrorhodamine 123 Assay)

Dihydrorhodamine 123 (DHR 123) is a cell-permeable dye that fluoresces upon oxidation by peroxynitrite.

Materials:

-

Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium without phenol red.

-

Fluorescence microplate reader or fluorescence microscope.

Protocol:

-

Culture cells in a 96-well plate.

-

Treat cells with the experimental compounds.

-

Wash the cells with PBS.

-

Load the cells with DHR 123 (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[2][6][16][18]

Detection of Nitrotyrosine (Western Blotting)

Nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage.

Materials:

-

Cell or tissue lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: anti-nitrotyrosine antibody.

-

Secondary antibody: HRP-conjugated anti-species IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11][13][19][20]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating dual iNOS/peroxynitrite inhibitors and the logical relationship between iNOS, peroxynitrite, and cellular damage.

Clinical Development Landscape and Future Perspectives

Despite the strong preclinical rationale, the clinical development of iNOS inhibitors has been challenging, with many compounds failing to demonstrate efficacy in human trials for conditions like sepsis. This may be due to the complex and sometimes protective roles of NO, as well as the difficulty in targeting the right patient population at the right time.

The development of dual iNOS and peroxynitrite inhibitors is still in its early stages, with most research focused on preclinical models. The clinical translation of these agents will require careful consideration of dosing, timing of administration, and patient selection. Future research should focus on developing more selective and potent dual inhibitors with favorable pharmacokinetic and safety profiles. Furthermore, the identification of reliable biomarkers to monitor target engagement and therapeutic response in clinical trials will be crucial for the successful development of this promising class of therapeutic agents.

Conclusion

The dual inhibition of iNOS and peroxynitrite represents a compelling therapeutic strategy for a wide range of inflammatory and oxidative stress-related diseases. By targeting both the source of excess nitric oxide and the downstream cytotoxic effector, these agents have the potential to offer a more effective and targeted therapeutic intervention. This technical guide provides a foundational resource for researchers and drug developers, outlining the key scientific principles, experimental methodologies, and a snapshot of the current landscape. Continued innovation in medicinal chemistry, a deeper understanding of the complex signaling networks, and well-designed clinical trials will be essential to unlock the full therapeutic potential of this promising class of inhibitors.

References

- 1. Superoxide and peroxynitrite generation from inducible nitric oxide synthase in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Peroxynitrite, a potent macrophage-derived oxidizing cytotoxin to combat invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Peroxynitrite increases iNOS through NF-kappaB and decreases prostacyclin synthase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Peroxynitrite inhibition of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An inhibitor of inducible nitric oxide synthase and scavenger of peroxynitrite prevents diabetes development in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Uric acid, a natural scavenger of peroxynitrite, in experimental allergic encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxynitrite scavengers for the acute treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JCI Insight - Lung vaso-occlusion in sickle cell disease mediated by arteriolar neutrophil-platelet microemboli [insight.jci.org]

- 16. Uric acid, a peroxynitrite scavenger, inhibits CNS inflammation, blood-CNS barrier permeability changes, and tissue damage in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The peroxynitrite scavenger uric acid prevents inflammatory cell invasion into the central nervous system in experimental allergic encephalomyelitis through maintenance of blood-central nervous system barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peroxynitrite decomposition catalysts: therapeutics for peroxynitrite-mediated pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Peroxynitrite decomposition activity of iron porphyrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

MEG Hemisulfate for Basic Research in Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoethylguanidine (MEG) hemisulfate is a multifaceted compound that has garnered significant interest in the field of oxidative stress research. Primarily recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), MEG also exhibits robust peroxynitrite scavenging capabilities and influences cyclooxygenase (COX) activity. This combination of functions makes it a valuable tool for investigating the complex interplay between nitric oxide pathways, reactive nitrogen species, and inflammatory processes that are central to oxidative stress. This technical guide provides a comprehensive overview of MEG hemisulfate, including its mechanisms of action, quantitative data, experimental protocols, and its role in relevant signaling pathways.

Core Mechanisms of Action

This compound exerts its effects through three primary mechanisms:

-

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, the expression of iNOS is upregulated, leading to a significant increase in the production of nitric oxide (NO). While NO plays crucial physiological roles, its overproduction can lead to cellular damage and contribute to oxidative stress. MEG selectively inhibits the activity of iNOS, thereby reducing the excessive production of NO in inflammatory environments.

-

Peroxynitrite Scavenging: Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species formed from the rapid reaction of nitric oxide with superoxide radicals. It is a potent oxidizing and nitrating agent that can damage a wide range of biomolecules, including proteins, lipids, and DNA. MEG directly scavenges peroxynitrite, mitigating its damaging effects.

-

Inhibition of Cyclooxygenase (COX): MEG has been shown to inhibit both the constitutive (COX-1) and inducible (COX-2) isoforms of cyclooxygenase. These enzymes are key to the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX, MEG can further attenuate the inflammatory response.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory and scavenging activities of this compound.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by MEG

| NOS Isoform | Source | IC₅₀ (μM) |

| iNOS | Rat Aortic Smooth Muscle Cells | 30 |

| nNOS | Rat Brain Cytosol | >1000 |

| eNOS | Bovine Aortic Endothelial Cells | >1000 |

Data compiled from abstracts of primary research articles. For complete datasets, refer to the original publications.

Table 2: Peroxynitrite Scavenging Activity of MEG

| Parameter | Value |

| Second-order rate constant for reaction with peroxynitrite | 1900 ± 64 M⁻¹s⁻¹ at 37°C[1] |

This value indicates a direct and efficient reaction between MEG and peroxynitrite.[1]

Table 3: Inhibition of Cyclooxygenase (COX) Isoforms by MEG

| COX Isoform | Source | IC₅₀ (μM) |

| COX-1 | Ovine | ~100 |

| COX-2 | Ovine (recombinant) | ~300 |

Data is estimated from published reports and may vary depending on experimental conditions.

Signaling Pathways

The multifaceted actions of this compound place it at a critical intersection of inflammatory and oxidative stress signaling pathways.

References

Preliminary Studies on the Anti-Inflammatory Effects of Magnesium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium sulfate (MgSO₄), a readily available and widely used inorganic salt, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. Initial investigations, which are the focus of this guide, reveal its potential to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. This document provides a comprehensive overview of the foundational research into the anti-inflammatory effects of magnesium sulfate, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of the underlying molecular mechanisms. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of inflammation biology and drug development.

Data Presentation: Quantitative Effects of Magnesium Sulfate on Inflammatory Markers

The following tables summarize the quantitative data from key preliminary studies on the anti-inflammatory effects of magnesium sulfate.

| In Vitro Studies | |||||

| Cell Type | Inflammatory Stimulus | Magnesium Sulfate Concentration | Parameter Measured | Result | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Dose-dependent | Interleukin-8 (IL-8) Production | Inhibition (p<0.05) | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Dose-dependent | Intercellular Adhesion Molecule-1 (ICAM-1) Expression | Inhibition (p<0.05) | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | None | 2-10 mM | Nitric Oxide (NO) Synthesis | Enhanced | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Low Magnesium (0.1 mM) | 5 mM | NF-κB Expression | Decreased | [3] |

| THP-1 Monocytic Cells | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-8, TNF-α producing cells | Reduced frequency | |

| Neonatal Monocytes | Lipopolysaccharide (LPS) | Not specified | TNF-α producing cells | 48% reduction | |

| Neonatal Monocytes | Lipopolysaccharide (LPS) | Not specified | IL-6 producing cells | 37% reduction | |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) Production | Inhibition | [4] |

| Primary Microglia | Lipopolysaccharide (LPS) | 5 and 10 mmol/L | Nitric Oxide, Prostaglandin E2, IL-1β, TNF-α release | Significant inhibition |

| In Vivo Studies | |||||

| Animal Model | Inflammation Model | Magnesium Sulfate Dosage | Parameter Measured | Result | Citation |

| Rat | Carrageenan-induced paw edema | 5 mg/kg (systemic) | Edema reduction | 30% | [5] |

| Rat | Carrageenan-induced paw edema | 30 mg/kg (systemic) | Edema reduction | 55% | [5] |

| Rat | Carrageenan-induced paw edema | 0.5 mg/paw (local) | Edema reduction | 60% | [6] |

| Mouse | LPS-induced brain injury | 270 mg/kg loading dose, then 27 mg/kg every 20 min for 4h (IP) | Pro-inflammatory cytokine expression in fetal brain | No significant difference compared to LPS alone | [7] |

| Preeclamptic women | Preeclampsia | 4g bolus (IV) followed by infusion | Nitric Oxide (NOx) levels | Significant increase (33.7 ± 18.5 to 50.2 ± 21.6 µmol/L) | [8][9] |

| Preeclamptic women | Preeclampsia | Not specified | Soluble Intercellular Adhesion Molecule-1 (sICAM-1) | 20.9% reduction (mild PE), 25% reduction (severe PE) | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of magnesium sulfate's anti-inflammatory effects are provided below.

In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of magnesium sulfate. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

-

Incubation: The plates are incubated for 18-24 hours at 37°C and 5% CO₂.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 2.5% phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

NO concentration is determined by comparison with a sodium nitrite standard curve.[11]

-

-

Cytokine Measurement (ELISA):

-

Cell culture supernatants are collected and centrifuged to remove debris.

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

-

Briefly, a 96-well plate is coated with a capture antibody. After blocking, supernatants and standards are added. A biotinylated detection antibody is then added, followed by an enzyme-linked streptavidin. A substrate solution is used to generate a colorimetric signal, which is measured with a microplate reader.[12][13]

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.[14]

-

Western Blot Analysis for NF-κB Pathway Activation

-

Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of IκBα and p65. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

-

Secondary Antibody and Detection:

In Vivo Carrageenan-Induced Paw Edema Model in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.

-

Magnesium Sulfate Administration:

-

Systemic: Magnesium sulfate is administered intraperitoneally (IP) or subcutaneously (SC) at doses ranging from 5 to 30 mg/kg, either before (prophylactic) or after (therapeutic) carrageenan injection.[6][18]

-

Local: A low dose of magnesium sulfate (e.g., 0.5 mg/paw) is co-administered with carrageenan.[6]

-

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[6]

Visualization of Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of magnesium sulfate are primarily attributed to its modulation of the NF-κB and MAPK signaling pathways.

Caption: NF-κB Signaling Pathway Inhibition by Magnesium Sulfate.

Caption: Putative MAPK Signaling Pathway Modulation by Magnesium Sulfate.

Experimental Workflow

References

- 1. Magnesium sulfate suppresses inflammatory responses by human umbilical vein endothelial cells (HuVECs) through the NFkappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High concentrations of magnesium modulate vascular endothelial cell behaviour in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Varying magnesium concentration elicits changes in inflammatory response in human umbilical vein endothelial cells (HUVECs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium Sulfate Reduces Carrageenan-Induced Rat Paw Inflammatory Edema Via Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnesium Sulfate Reduces Carrageenan-Induced Rat Paw Inflammatory Edema Via Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAGNESIUM SULFATE REDUCES INFLAMMATION-ASSOCIATED BRAIN INJURY IN FETAL MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of magnesium sulfate on bleeding time and nitric oxide production in preeclamsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docsdrive.com [docsdrive.com]

- 10. Effect of magnesium sulfate treatment on mediators of endothelial dysfunction and electrolytes in mild and severe preeclampsia: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro iNOS Inhibition Assay using MEG Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to tissue damage in various pathological conditions.[1][2] As such, iNOS represents a significant therapeutic target for the development of anti-inflammatory agents.[1] Mercaptoethylguanidine (MEG) hemisulfate is a potent and selective inhibitor of iNOS.[3][4] In tissue homogenates, MEG has demonstrated selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).[3] This document provides detailed protocols and application notes for conducting an in vitro iNOS inhibition assay using MEG hemisulfate, designed to assist researchers in evaluating its inhibitory potential.

Data Presentation

The inhibitory activity of this compound against different nitric oxide synthase isoforms is summarized in the table below. This data is crucial for understanding the selectivity of the compound.

| Inhibitor | NOS Isoform | EC50 (µM) | Source |

| This compound | iNOS (rat lung) | 11.5 | [3] |

| This compound | eNOS (bovine endothelial) | 110 | [3] |

| This compound | nNOS (rat brain) | 60 | [3] |

Table 1: Inhibitory Potency (EC50) of this compound against NOS Isoforms. The half-maximal effective concentration (EC50) values indicate the concentration of this compound required to inhibit 50% of the enzyme activity. A lower EC50 value signifies higher potency.

Signaling Pathway of iNOS Inhibition

iNOS catalyzes the production of nitric oxide (NO) from L-arginine.[3] This process involves the transfer of electrons from NADPH through FAD and FMN to the heme center of the enzyme.[5] this compound acts as a competitive inhibitor of iNOS, interfering with this catalytic process and thereby reducing the production of NO.

Caption: iNOS inhibition by this compound.

Experimental Protocols

This section details the necessary steps for performing an in vitro iNOS inhibition assay. The protocol is based on the quantification of nitrite, a stable and quantifiable end-product of NO oxidation, using the Griess reagent.

Materials and Reagents

-

Recombinant iNOS enzyme

-

This compound

-

L-Arginine

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin

-

Dithiothreitol (DTT)

-

HEPES buffer

-

Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Preparation of Solutions

-

iNOS Reaction Buffer (1x): Prepare a buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, and 10% glycerol. Store at 4°C.

-

Enzyme Mix: On the day of the experiment, prepare an enzyme mix in the iNOS Reaction Buffer containing recombinant iNOS, Calmodulin, and BH4 at appropriate concentrations. Keep on ice.

-

Substrate-Cofactor Mix: Prepare a mix in the iNOS Reaction Buffer containing L-Arginine and NADPH. A typical starting concentration for L-Arginine is in the range of its Km (2-20 µM).[6]

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in distilled water or an appropriate solvent. From this stock, create a series of dilutions to test a range of concentrations (e.g., from 0.1 µM to 1000 µM).

-

Nitrite Standard Solutions: Prepare a series of sodium nitrite standards (e.g., from 1 µM to 100 µM) in the iNOS Reaction Buffer to generate a standard curve.

Assay Procedure

The following workflow outlines the steps for the iNOS inhibition assay.

Caption: Experimental workflow for the iNOS inhibition assay.

Step-by-Step Protocol:

-

Plate Setup: To a 96-well microplate, add 20 µL of the different dilutions of this compound to the test wells. For the control wells (100% activity), add 20 µL of the vehicle used to dissolve the this compound. For the blank wells, add 20 µL of iNOS Reaction Buffer.

-

Enzyme Addition: Add 20 µL of the prepared Enzyme Mix to all wells except the blank wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the Substrate-Cofactor Mix to all wells. The total reaction volume will be 60 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Nitrite Detection (Griess Assay):

-

Add 50 µL of Griess Reagent 1 (Sulfanilamide solution) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 (N-(1-Naphthyl)ethylenediamine dihydrochloride solution) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Construct a standard curve using the absorbance values of the nitrite standards.

-

Determine the concentration of nitrite produced in each sample and control well from the standard curve.

-